

Application Note: Quantitative Analysis of Avenalumic Acid by LC-MS/MS

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Compound of Interest

Compound Name: Avenalumic acid

Cat. No.: B1666149

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Introduction

Avenalumic acid, with the chemical structure 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, is a secondary metabolite known to be produced by certain microorganisms, such as *Streptomyces* sp.[1] As a compound of interest in various research fields, including natural product discovery and biosynthesis, a robust and sensitive analytical method for its quantification is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and quantitative analysis of **Avenalumic acid** in complex matrices. The method is designed to be a starting point for researchers and may require further optimization for specific sample types.

Analytical Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of target analytes in complex mixtures.[2] The method described herein utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC)

The chromatographic conditions are optimized for the separation of **Avenalumic acid** from other matrix components. A C18 stationary phase is suitable for retaining the relatively non-polar **Avenalumic acid**. The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better peak shape and ionization efficiency.

Parameter	Recommended Condition
Column	C18 Reversed-Phase, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS)

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is generally suitable for acidic compounds like **Avenalumic acid**. The MRM transitions are selected for their specificity and intensity.

Note: The following MRM transitions are proposed based on the theoretical fragmentation of **Avenalumic acid** and require experimental verification by direct infusion of a pure standard. The monoisotopic mass of **Avenalumic acid** is 190.06299 g/mol .^[3] The deprotonated molecule $[M-H]^-$ is expected at m/z 189.06. A common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da).

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative
Precursor Ion (Q1)	m/z 189.1
Product Ion (Q3)	m/z 145.1 (Proposed, corresponds to [M-H-CO ₂] ⁻)
Dwell Time	100 ms
Collision Energy (CE)	To be optimized (start with 15-25 eV)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate the expected performance of the method. This data is for illustrative purposes only and must be determined experimentally.

Parameter	Expected Performance
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	< 0.5 ng/mL
Limit of Quantification (LOQ)	< 2 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Experimental Protocols

Standard Solution Preparation

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Avenalumic acid** standard and dissolve it in 1 mL of methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of Mobile Phase A and B to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

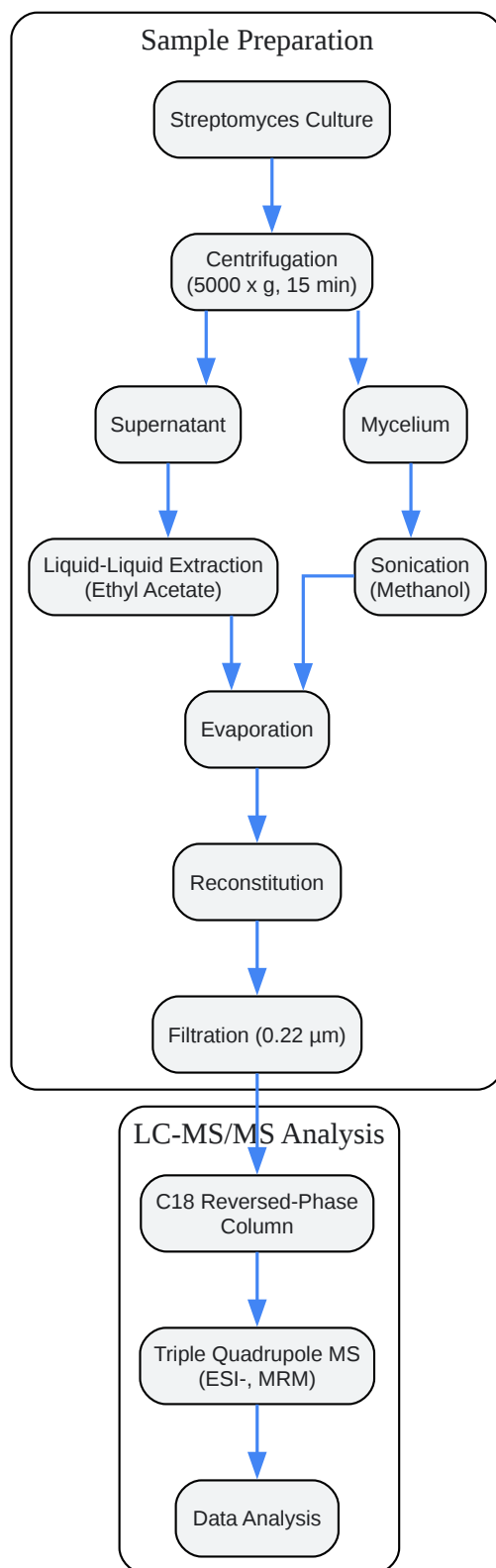
Sample Preparation (from Streptomyces Culture)

This protocol is a general guideline for the extraction of secondary metabolites from Streptomyces culture broth.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Culture Centrifugation:** Centrifuge 10 mL of the Streptomyces culture broth at 5000 x g for 15 minutes to separate the supernatant and the mycelium.
- **Supernatant Extraction:**
 - Transfer the supernatant to a new tube.
 - Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes to separate the layers.
 - Carefully collect the upper ethyl acetate layer.
 - Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
 - Pool the ethyl acetate extracts.
- **Mycelium Extraction:**
 - To the mycelial pellet, add 5 mL of methanol and sonicate for 20 minutes in an ice bath.
 - Centrifuge at 5000 x g for 15 minutes.
 - Collect the methanol extract.
- **Solvent Evaporation and Reconstitution:**

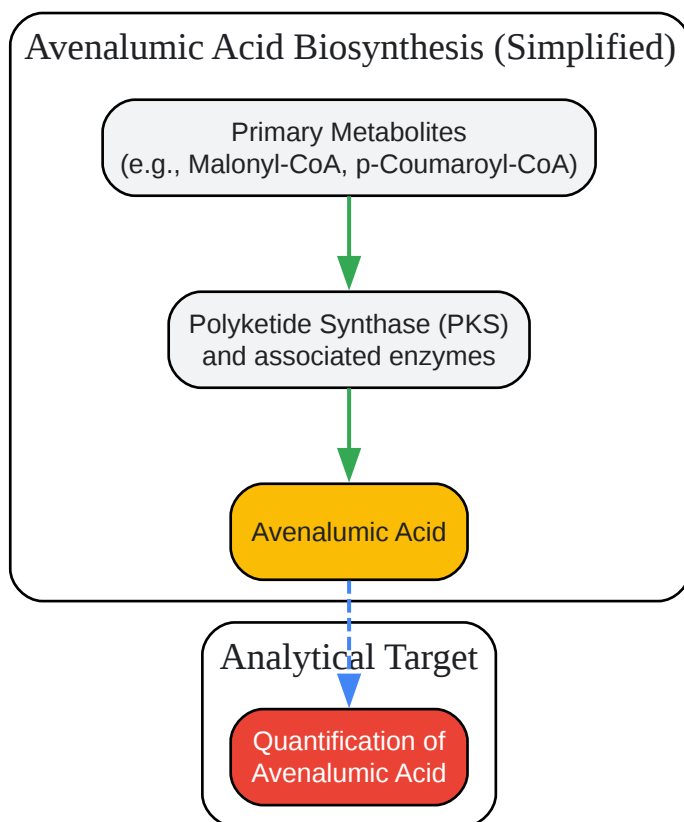
- Evaporate the pooled ethyl acetate extracts and the methanol extract to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

Visualizations



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Caption: Experimental workflow for **Avenalumic acid** analysis.



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Caption: Biosynthesis and analytical target relationship.

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